molecular formula C12H16N2O B11895962 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane

5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane

Cat. No.: B11895962
M. Wt: 204.27 g/mol
InChI Key: JJSPTWMCKRZJJJ-UHFFFAOYSA-N
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Description

5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[34]octane is a heterocyclic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the spiro structure through cyclization reactions. The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spiro compound.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-methyl-7-pyridin-2-yl-6-oxa-5-azaspiro[3.4]octane

InChI

InChI=1S/C12H16N2O/c1-14-12(6-4-7-12)9-11(15-14)10-5-2-3-8-13-10/h2-3,5,8,11H,4,6-7,9H2,1H3

InChI Key

JJSPTWMCKRZJJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2(CCC2)CC(O1)C3=CC=CC=N3

Origin of Product

United States

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